
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFP-10825 is a pyridine carboxamide derivative that has been synthesized using various methods, and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and also inhibits the activity of certain proteins that are involved in the development of cancer.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. However, one of the limitations of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is its low solubility, which can make it difficult to administer in certain forms.
Orientations Futures
There are various future directions for the study of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide. One of the future directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Further research is also needed to understand the exact mechanism of action of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide and its potential side effects.
Conclusion:
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Further research is needed to understand the exact mechanism of action of N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide and its potential side effects.
Méthodes De Synthèse
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide can be synthesized using various methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The most commonly used method for synthesizing N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide is the Suzuki coupling method, which involves the reaction between 3,4-difluorobenzonitrile and 6-methyl-3-pyridinecarboxylic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-8-2-3-9(7-16-8)13(18)17-10-4-5-11(14)12(15)6-10/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSSLYGRNKAMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


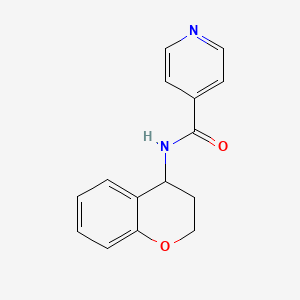
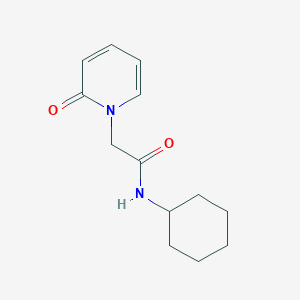

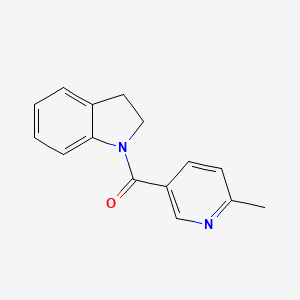
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)
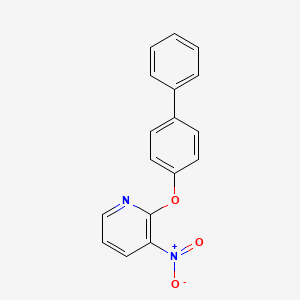
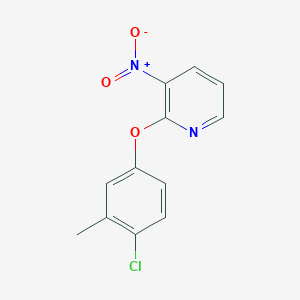

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)